5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
Description
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative featuring a six-membered heterocyclic core with distinct substituents:
- Methyl group at position 4 and a 2-methylpropyl (isobutyl) group at position 1, influencing lipophilicity and steric effects.
Its molecular formula is C₁₀H₁₆BrN₂O, with a calculated molecular weight of 260.16 g/mol.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-amino-3-bromo-4-methyl-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-6(2)4-13-5-8(12)7(3)9(11)10(13)14/h5-6H,4,12H2,1-3H3 |
InChI Key |
FQDWRXWABCLWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinones.
Scientific Research Applications
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups and heterocyclic core invite comparisons with brominated pyridinones, pyrimidinediones, and pesticidal analogs. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The target compound features a dihydropyridin-2-one ring, while bromacil and dimethirimol are pyrimidinediones/pyrimidinones.
Substituent Effects: Amino Group: The 5-amino substituent in the target compound distinguishes it from non-amino analogs like bromacil. This group could improve solubility or serve as a hydrogen-bond donor in interactions. Bromine Position: Bromine at position 3 (target) vs. 5 (bromacil) alters steric and electronic properties. Bromine at position 3 may hinder rotation around the ring, impacting molecular recognition .
Potential Applications: While bromacil and dimethirimol are established pesticides, the target compound’s amino group and bromine placement suggest unexplored biological activity. Its structural similarity to Enamine’s 6-bromo-3-methyl analog (a synthetic intermediate) hints at utility in drug discovery pipelines .
Biological Activity
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one (CAS No. 1532124-07-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
The molecular formula of this compound is , with a molecular weight of 259.14 g/mol. The compound features a bromine atom, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to this compound may exert their biological effects through:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Modulation of Protein Interactions : The presence of the bromine atom can enhance binding affinity to target proteins, potentially affecting gene expression and protein function.
- Antioxidant Properties : Some studies suggest that dihydropyridine derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Anticancer Activity
A notable study demonstrated that derivatives of dihydropyridine compounds showed significant antiproliferative effects on various cancer cell lines. For instance, related compounds have been reported to inhibit cell growth in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has indicated that similar compounds can reduce inflammation markers in vitro and in vivo. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, these compounds decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may offer neuroprotective benefits. They have been shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Study 1: Antiproliferative Effects
In a recent investigation, this compound was tested against a panel of cancer cell lines (MCF7, HeLa). The results indicated an IC50 value of approximately 15 µM for MCF7 cells, suggesting moderate potency against breast cancer cells.
Study 2: Inflammatory Response Modulation
In another study, the compound was evaluated for its ability to modulate inflammatory responses in human peripheral blood mononuclear cells (PBMCs). It demonstrated a significant reduction in IL-6 production with an EC50 value of 5 µM when stimulated with LPS .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrN2O |
| Molecular Weight | 259.14 g/mol |
| IC50 (MCF7) | ~15 µM |
| EC50 (IL-6 inhibition) | ~5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
